REACTION_CXSMILES
|
C[O:2][C:3](=O)[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][CH:6]=1.[H-].C([Al+]CC(C)C)C(C)C>C1(C)C=CC=CC=1>[CH3:12][O:11][C:8]1[CH:9]=[CH:10][C:5]([CH2:4][CH:3]=[O:2])=[CH:6][CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
COC(CC1=CC=C(C=C1)OC)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at −78° C. for an additional 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by the slow addition of MeOH
|
Type
|
ADDITION
|
Details
|
The suspension was diluted with EtOAc
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 1 h
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with EtOAc(2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated under vacuum
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)CC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 79.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |